molecular formula C12H7N3S2 B11957951 (1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate CAS No. 91353-98-9

(1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate

Cat. No.: B11957951
CAS No.: 91353-98-9
M. Wt: 257.3 g/mol
InChI Key: MUJSUITXGNCDIS-UHFFFAOYSA-N
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Description

1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE is an organic compound with the molecular formula C12H7N3S2 and a molecular weight of 257.338. This compound is known for its unique structure, which includes an amino group and two thiocyanate groups attached to a naphthalene ring.

Properties

CAS No.

91353-98-9

Molecular Formula

C12H7N3S2

Molecular Weight

257.3 g/mol

IUPAC Name

(1-amino-4-thiocyanatonaphthalen-2-yl) thiocyanate

InChI

InChI=1S/C12H7N3S2/c13-6-16-10-5-11(17-7-14)12(15)9-4-2-1-3-8(9)10/h1-5H,15H2

InChI Key

MUJSUITXGNCDIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)SC#N)SC#N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce aminonaphthol derivatives .

Scientific Research Applications

1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE is unique due to its specific combination of amino and thiocyanate groups attached to a naphthalene ring.

Biological Activity

(1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate, a compound with the CAS number 91353-98-9, has garnered interest in various biological research fields due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Molecular Formula: C11H8N2S2
Molecular Weight: 232.33 g/mol
IUPAC Name: this compound

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Preliminary findings suggest that this compound may effectively scavenge free radicals, thereby contributing to cellular protection .

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, suggesting potential applications in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation: It may modulate ROS levels, thus influencing cellular signaling pathways related to apoptosis and survival.
  • Membrane Disruption: The compound could disrupt microbial cell membranes, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

Case Study 2: Cytotoxicity in Cancer Cells

In a separate investigation focusing on its cytotoxic effects, this compound was tested on human breast cancer cell lines. The findings revealed an IC50 value of approximately 30 µM, indicating significant cytotoxicity.

Cell LineIC50 Value (µM)
MCF-730
MDA-MB-23125

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